molecular formula C15H16N2O B1664298 (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime CAS No. 924298-51-1

(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime

Cat. No.: B1664298
CAS No.: 924298-51-1
M. Wt: 240.30 g/mol
InChI Key: CNNZLFXCUQLKOB-ICFOKQHNSA-N
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Description

3-[2-(6-Methyl-2-pyridinyl)ethynyl]-2-cyclohexene-1-one O-methyloxime is a member of methylpyridines.

Scientific Research Applications

PET Imaging Agent for mGluR5

(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime has been explored as a PET imaging agent, particularly for the metabotropic glutamate receptor subtype 5 (mGluR5). For instance, [(11)C]ABP688, a derivative of this compound, has shown promising results in imaging mGluR5 in the brain, with applications in studying various neuropsychiatric disorders (Ametamey et al., 2006).

Neuroimaging in Non-Human Primates

Another study utilized this compound in non-human primate models to evaluate the reproducibility of PET imaging and its sensitivity to pharmacological challenges. This study focused on understanding the brain's glutamate system, which is crucial for various neurological functions (Miyake et al., 2010).

Radioligand Development

In radioligand development, derivatives of this compound have been synthesized and evaluated. For example, [18F]-(E)-FPECMO, a novel derivative, has been characterized for its potential in PET imaging of mGluR5. This research contributes to the development of new radiotracers for brain imaging (Lucatelli et al., 2009).

Structural Activity Relationships

Research on structural-activity relationships of fluorinated derivatives of this compound led to the discovery of high-affinity analogues for mGluR5 imaging. This work is critical in optimizing and developing effective PET tracers (Baumann et al., 2010).

Automated Radiosynthesis for Clinical Use

Advancements have been made in the automated radiosynthesis of derivatives like [18 F]-(E)-PSS232, facilitating its use in clinical settings for brain PET imaging. This streamlines the production process, making it more accessible for research and diagnostic purposes (Park et al., 2018).

Mechanism of Action

Target of Action

ABP688 is a non-competitive and selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 is a receptor target for glutamate, an important neurotransmitter in the brain, and plays a significant role in the regulation of affective processes .

Mode of Action

ABP688 binds to an allosteric site on the mGluR5 with high affinity . This binding inhibits glutamate-induced calcium release from cells expressing human mGluR5 .

Biochemical Pathways

The binding of ABP688 to mGluR5 affects the glutamatergic neurotransmission . Glutamate is the primary excitatory neurotransmitter in the brain, and mGluR5 is a receptor target for glutamate. The binding of ABP688 to mGluR5 can modulate this glutamatergic transmission, affecting various biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that abp688 can be used as aPET tracer for clinical imaging of the mGluR5 receptor . This suggests that ABP688 has the ability to cross the blood-brain barrier and bind to its target receptors in the brain.

Result of Action

The binding of ABP688 to mGluR5 results in a reduction of mGluR5 availability, which is associated with an antidepressant response . In studies, a significant reduction in depressive symptoms was observed following the administration of a compound that reduces mGluR5 availability .

Action Environment

The action of ABP688 can be influenced by various environmental factors. For instance, the binding of ABP688 to mGluR5 is vulnerable to changes in brain neurochemistry induced by other substances, such as ketamine . Furthermore, the quantification of ABP688 PET imaging in mice suggested that highly controlled testing conditions are needed during PET measures of mGluR5 .

Biochemical Analysis

Biochemical Properties

ABP688 plays a crucial role in biochemical reactions by interacting with the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a G-protein-coupled receptor that modulates glutamatergic neurotransmission in the central nervous system. ABP688 binds to the allosteric site of mGluR5, inhibiting its activity. This interaction is highly selective and noncompetitive, making ABP688 a valuable tool for studying mGluR5-related pathways .

Cellular Effects

ABP688 influences various types of cells and cellular processes by modulating the activity of mGluR5. In neurons, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mGluR5, ABP688 can alter synaptic plasticity, which is crucial for learning and memory. Additionally, it has been shown to impact the release of neurotransmitters, such as glutamate, thereby influencing neuronal communication and overall brain function .

Molecular Mechanism

The molecular mechanism of ABP688 involves its binding to the allosteric site of mGluR5. This binding inhibits the receptor’s activity, preventing the downstream signaling cascade that would typically be triggered by glutamate binding. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting various cellular processes. The high affinity of ABP688 for mGluR5 ensures its effectiveness in modulating this receptor’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ABP688 have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that ABP688 can have lasting effects on cellular function, particularly in neurons. These effects include sustained changes in gene expression and neurotransmitter release, which can influence cellular behavior even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of ABP688 vary with different dosages in animal models. At low doses, ABP688 effectively inhibits mGluR5 activity without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including neuronal damage and altered behavior. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .

Metabolic Pathways

ABP688 is involved in several metabolic pathways, primarily through its interaction with mGluR5. The compound is metabolized in the liver, where it undergoes various enzymatic reactions. These reactions can affect the compound’s stability and activity, influencing its overall effectiveness. Additionally, ABP688 can impact metabolic flux and metabolite levels, further modulating cellular processes .

Transport and Distribution

Within cells and tissues, ABP688 is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation in target tissues, such as the brain. The distribution of ABP688 can influence its effectiveness in modulating mGluR5 activity and other cellular processes .

Subcellular Localization

ABP688’s subcellular localization is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, ABP688 is often localized to synaptic sites in neurons, where it can modulate mGluR5 activity and influence synaptic plasticity. This localization is essential for the compound’s function and effectiveness in biochemical research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product. The key steps in the synthesis pathway include the preparation of the starting material, the synthesis of the intermediate compounds, and the final coupling reaction to form the target compound.", "Starting Materials": [ "2-bromo-6-methylpyridine", "cyclohexanone", "O-methyl hydroxylamine hydrochloride", "potassium carbonate", "acetic acid", "copper(I) iodide", "2-bromoethyl ethynyl ether", "triethylamine", "sodium hydride", "methyl iodide" ], "Reaction": [ "Step 1: Preparation of 2-bromo-6-methylpyridine by bromination of 6-methylpyridine using bromine in acetic acid.", "Step 2: Synthesis of 2-(6-methylpyridin-2-yl)ethynol by Sonogashira coupling of 2-bromo-6-methylpyridine with 2-bromoethyl ethynyl ether in the presence of copper(I) iodide and triethylamine.", "Step 3: Synthesis of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone by reaction of 2-(6-methylpyridin-2-yl)ethynol with cyclohexanone in the presence of potassium carbonate in DMF.", "Step 4: Synthesis of O-methyl oxime of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone by reaction of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone with O-methyl hydroxylamine hydrochloride in the presence of sodium hydride and methyl iodide." ] }

CAS No.

924298-51-1

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

(Z)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine

InChI

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15-

InChI Key

CNNZLFXCUQLKOB-ICFOKQHNSA-N

Isomeric SMILES

CC1=NC(=CC=C1)C#CC2=C/C(=N\OC)/CCC2

SMILES

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime
3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime
ABP 688
ABP-688
ABP688

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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